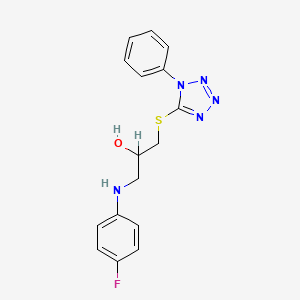
1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole ring is then reacted with a thiol derivative to form the thioether linkage.
Amination: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction with an appropriate amine.
Propanol Backbone Construction: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines or alcohols, depending on the target functional group.
Substitution Products: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Explored for its potential use in the synthesis of advanced materials and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-((4-Fluorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and tetrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
- 1-((4-Chlorophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol
- 1-((4-Bromophenyl)amino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine, chlorine, bromine).
- Reactivity: The different halogens can influence the compound’s reactivity and interaction with biological targets.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties and interactions.
Propriétés
Numéro CAS |
133506-54-4 |
|---|---|
Formule moléculaire |
C16H16FN5OS |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-(4-fluoroanilino)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H16FN5OS/c17-12-6-8-13(9-7-12)18-10-15(23)11-24-16-19-20-21-22(16)14-4-2-1-3-5-14/h1-9,15,18,23H,10-11H2 |
Clé InChI |
RUMDPIABWWMYSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


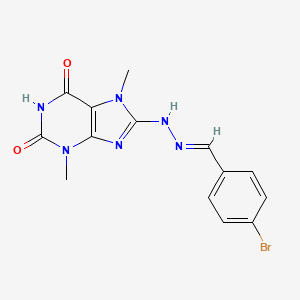

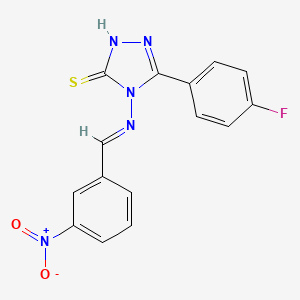
![N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxyquinoline-3-carbohydrazide](/img/structure/B15086490.png)
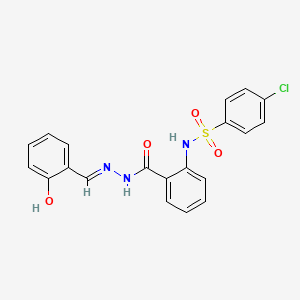

![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15086507.png)
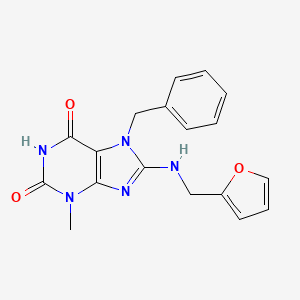
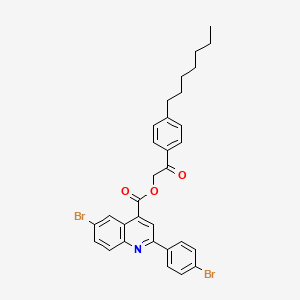
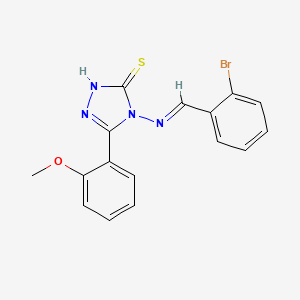
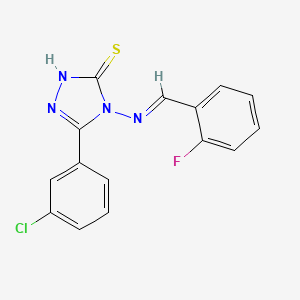
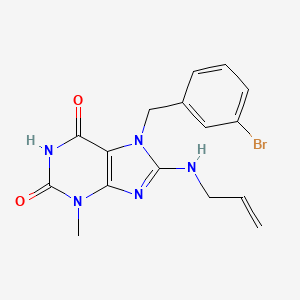

![(3E,5S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B15086559.png)
